
1-(Propylsulfonyl)piperidin-4-one oxime
Descripción general
Descripción
1-(Propylsulfonyl)piperidin-4-one oxime (1-PSP) is an organic compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule with a wide range of applications in a variety of areas, including drug design, biochemistry, and organic chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
Synthesis and Analysis of Derivatives : A study by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, involving a series of synthesis steps including the use of 1-(4-(bromomethyl)phenyl sulfonyl)piperidine. The compounds were screened for enzyme inhibition and molecular docking studies (Khalid et al., 2016).
Anti-Bacterial Study of N-Substituted Derivatives : Another study by Khalid et al. (2016) synthesized N-substituted derivatives of a compound involving 1-(phenylsulfonyl)piperidin-4-yl as part of its structure. The synthesized compounds were screened for antibacterial properties, demonstrating moderate to significant activity (Khalid et al., 2016).
Chemical Properties and Reactions
- Oximation of Piperidin-4-ones : Research by Andrisano et al. (1974) explored the oximation of 1-alkyl-3,5-diphenyl-piperidin-4-ones. This study contributes to understanding the chemical properties and reactions of similar compounds (Andrisano et al., 1974).
Biochemical and Pharmacological Applications
- Synthesis and Anti-Proliferation Activities : A study conducted by El‐Faham et al. (2014) involved the synthesis of novel cyano oximino sulfonate derivatives from arylsulfonyl chloride with different cyanoacetamide-based oximes. This research evaluated the anti-proliferation effect of these compounds on mouse fibroblast cells (El‐Faham et al., 2014).
Material Science and Corrosion Inhibition
- Corrosion Inhibitory Effect : Research by Senthilkumar et al.
(2009) investigated the corrosion inhibitory effect of piperidin-4-one oxime derivatives on mild steel in hydrochloric acid medium. These derivatives, including those synthesized with 1-(propylsulfonyl)piperidin-4-one oxime, exhibited significant corrosion inhibition properties (Senthilkumar et al., 2009).
Propiedades
IUPAC Name |
N-(1-propylsulfonylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-2-7-14(12,13)10-5-3-8(9-11)4-6-10/h11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULRTLVESISKRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(=NO)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Propylsulfonyl)piperidin-4-one oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Ethoxyethoxy)methyl]aniline](/img/structure/B3362928.png)
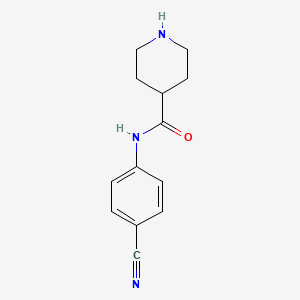
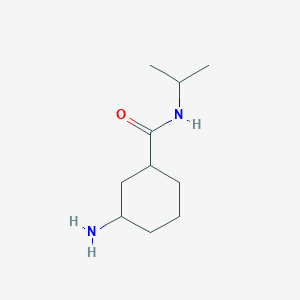
![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)
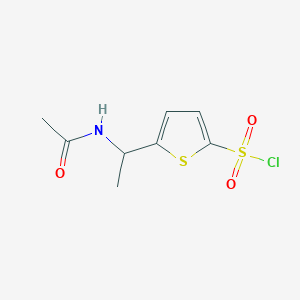
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
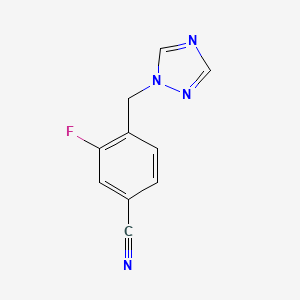
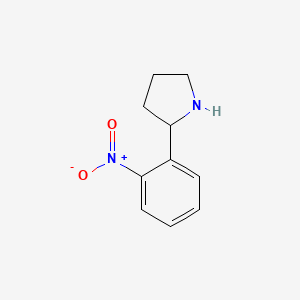
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)
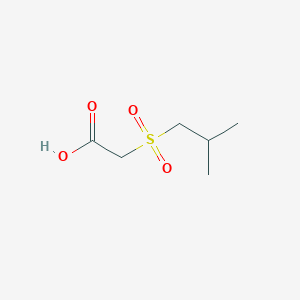
![2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B3362995.png)
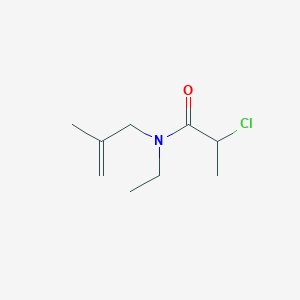
![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)